2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound known for its potential therapeutic applications. This compound is part of a class of molecules that interact with alpha1-adrenergic receptors, which are significant targets for various neurological and cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form an intermediate compound . This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly alpha1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects in conditions like hypertension and anxiety .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also interacts with alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
What sets 2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione apart is its unique structure, which allows for specific interactions with alpha1-adrenergic receptors. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-30-20-10-5-4-9-19(20)24-13-15-25(16-14-24)21(27)11-6-12-26-22(28)17-7-2-3-8-18(17)23(26)29/h2-5,9-10,17-18H,6-8,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMCGPFFGRRWRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4CC=CCC4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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